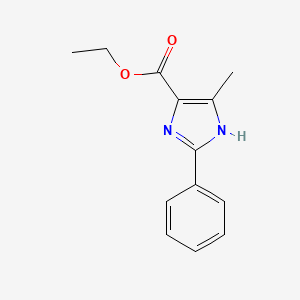

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVIVZIQTRTTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507519 | |

| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77335-93-4 | |

| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, amphoteric nature, and capacity for hydrogen bonding make it a versatile scaffold in drug design.[3][4] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 77335-93-4). We will provide an in-depth exploration of its core chemical properties, from synthesis and reactivity to its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular entity.

Core Molecular Structure and Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a compound is the first step in its rational application in research and development.

Structural and General Data

The key identifying information and physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 77335-93-4 | [5][6] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [5][6][7] |

| Molecular Weight | 230.26 g/mol | [5][6][7] |

| Appearance | Off-white to yellow crystalline powder (Predicted) | [8] |

| Melting Point | Data not available. Similar structures, like ethyl 5-methyl-1H-imidazole-4-carboxylate, melt at 204-206 °C.[8][9] | N/A |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.[2][3] | N/A |

| IUPAC Name | This compound | N/A |

Synthesis and Mechanistic Insight

The construction of the polysubstituted imidazole core is a classic challenge in organic chemistry. The most efficient methods are often multi-component reactions, which offer high atom economy and rapid access to molecular complexity.

Recommended Synthetic Approach: The Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a powerful and versatile method for preparing substituted imidazoles.[10][11] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[12] This one-pot process is attractive for its operational simplicity and its ability to incorporate three distinct components into the final heterocyclic product.[13]

For the target molecule, This compound , the logical precursors for a Radziszewski-type synthesis are:

-

1,2-Dicarbonyl: Ethyl 2,3-dioxobutanoate

-

Aldehyde: Benzaldehyde

-

Ammonia Source: Ammonium acetate

The reaction proceeds by first forming a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring after cyclization and aromatization.[14] The use of ammonium acetate is particularly advantageous as it serves as both the ammonia donor and a mild acidic catalyst to facilitate the condensation steps.[15]

Caption: Proposed Radziszewski synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Radziszewski reaction methodologies.[15]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (30 mL).

-

Reagent Addition: Add ethyl 2,3-dioxobutanoate (10 mmol, 1 eq.), benzaldehyde (10 mmol, 1 eq.), and ammonium acetate (20 mmol, 2 eq.).

-

Scientist's Note: Acetic acid serves as a polar protic solvent that facilitates the dissolution of reagents and the proton transfer steps inherent in the mechanism. An excess of ammonium acetate ensures a sufficient supply of ammonia for the condensation.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The crude product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.

Spectroscopic and Analytical Profile

Structural elucidation is paramount. The following section details the expected spectroscopic data for verifying the identity and purity of the title compound.

Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Imidazole N-H | ~12.0 - 13.0 ppm (broad singlet) |

| Phenyl C-H (aromatic) | ~7.4 - 7.8 ppm (multiplet) | |

| Ethyl -O-CH₂ - | ~4.3 ppm (quartet, J ≈ 7.1 Hz) | |

| Imidazole CH₃ | ~2.5 ppm (singlet) | |

| Ethyl -CH₂-CH₃ | ~1.3 ppm (triplet, J ≈ 7.1 Hz) | |

| ¹³C NMR | Ester C =O | ~165 ppm |

| Imidazole C2, C4, C5 | ~148, 135, 125 ppm (approximate) | |

| Phenyl C (aromatic) | ~128 - 130 ppm | |

| Ethyl -O-C H₂- | ~60 ppm | |

| Ethyl -C H₃ | ~14 ppm | |

| Imidazole -C H₃ | ~12 ppm | |

| FT-IR | N-H Stretch (imidazole) | 3100 - 3300 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850 - 2980 cm⁻¹ | |

| C=O Stretch (ester) | ~1710 cm⁻¹ | |

| C=N & C=C Stretch | 1500 - 1620 cm⁻¹ | |

| Mass Spec | [M+H]⁺ | m/z 231.1128 (Calculated) |

Protocol: Analytical Characterization

-

Sample Preparation: Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for FT-IR analysis.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks, their multiplicities, and integrations.

-

Infrared Spectroscopy: Obtain the FT-IR spectrum and identify the key functional group vibrations, paying close attention to the N-H, C=O, and aromatic C=C stretching frequencies.

-

Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition, matching the observed m/z to the calculated value for C₁₃H₁₄N₂O₂.

Reactivity and Derivatization Potential

The true value of a scaffold lies in its potential for chemical modification. This compound possesses several reactive sites that can be exploited for the synthesis of new analogues in drug discovery programs.

Key Reactive Sites

-

Imidazole Nitrogen (N-1): The N-H proton is acidic (pKa ≈ 14) and can be deprotonated by a suitable base, allowing for subsequent N-alkylation or N-acylation.[17][18] This is a primary site for introducing diversity.

-

Imidazole Nitrogen (N-3): The lone pair on the sp²-hybridized nitrogen is basic, allowing the molecule to form salts with acids.[2]

-

Ester Carbonyl: The ester moiety is susceptible to nucleophilic attack. It can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted directly into amides or hydrazides by reacting with amines or hydrazine, respectively.[19] This transformation is critical for modulating solubility and creating new interaction points for biological targets.

Caption: Key reactivity pathways for chemical modification.

Significance in Medicinal Chemistry and Drug Development

The imidazole nucleus is a bioisostere for other functional groups and is present in naturally occurring molecules like the amino acid histidine.[20] This structural feature allows imidazole-containing compounds to participate in crucial biological interactions. Derivatives of substituted imidazoles have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[2][4]

The title compound, this compound, serves as an excellent starting point for building compound libraries.

-

The 2-phenyl group can be modified to explore structure-activity relationships (SAR) related to aromatic interactions.

-

The 5-methyl group provides a specific substitution pattern that can influence binding orientation and metabolic stability.

-

The 4-carboxylate ester is a versatile handle for derivatization, allowing for the introduction of polar groups to enhance solubility or amide functionalities to form key hydrogen bonds with protein targets.[19] For example, similar imidazole carboxylates are key intermediates in the synthesis of major drugs like the antihypertensive agent Olmesartan.[21]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through robust multi-component reactions like the Radziszewski synthesis. Its well-defined reactive sites—the imidazole nitrogen and the ethyl ester—provide chemists with reliable handles for creating diverse libraries of novel compounds for biological screening. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. journalijcar.org [journalijcar.org]

- 5. scbt.com [scbt.com]

- 6. 77335-93-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 9. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 19. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 21. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis methodologies with mechanistic insights, physicochemical properties, and its emerging role in drug discovery and development.

Compound Identification and Significance

Chemical Identity:

-

Systematic Name: this compound

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[3] The strategic placement of methyl, phenyl, and ethyl carboxylate groups on the imidazole ring of the title compound provides a unique three-dimensional structure with diverse potential for molecular interactions, making it a valuable building block in the design of novel therapeutic agents.

Synthesis and Mechanistic Rationale

A logical synthetic pathway involves the condensation of three key precursors: an α-dicarbonyl compound, an aldehyde, and an amine, in the presence of a catalyst. This approach offers modularity and allows for the introduction of desired substituents in a single pot.

Plausible Synthetic Pathway:

A likely synthetic route to this compound involves the reaction of benzamidine (or its hydrochloride salt), ethyl acetoacetate, and an oxidizing agent.

Conceptual Experimental Protocol:

Reaction Setup:

-

To a solution of benzamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.0 equivalent).

-

Introduce a mild oxidizing agent, such as copper(II) acetate or iodine, to the reaction mixture.

-

Heat the mixture to reflux for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Oxidizing Agent: The oxidation step is crucial for the aromatization of the initially formed dihydroimidazole intermediate to the stable imidazole ring.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Visualizing the Synthesis:

Caption: Conceptual workflow for the synthesis of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 77335-93-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Appearance | Off-white to yellow crystalline powder (predicted) | [4] |

| Melting Point | 204-206 °C (for the related compound without the 2-phenyl group) | [4] |

| Solubility | Soluble in chloroform/methanol (predicted for related compounds) |

Note: Some properties are inferred from closely related structures due to the limited availability of experimental data for the title compound.

Applications in Drug Development: A Scaffold of Potential

The imidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is not extensively published, its structural features suggest potential as a modulator of various biological targets.

Potential Therapeutic Areas:

-

Oncology: Substituted imidazoles have been investigated as inhibitors of key signaling pathways involved in cancer progression. For instance, certain imidazole derivatives have been identified as potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1), a crucial enzyme in inflammatory and cancer-related signaling.[5] The 2-phenyl substitution on the title compound could facilitate π-π stacking interactions within the active sites of kinases.

-

Inflammation: The imidazole core is present in many anti-inflammatory agents. The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) or modulate the production of pro-inflammatory cytokines.[3]

-

Infectious Diseases: The imidazole ring is a key component of many antifungal and antibacterial drugs. The mechanism of action often involves the inhibition of essential microbial enzymes.

Role as a Key Intermediate:

Beyond its potential intrinsic bioactivity, this compound serves as a valuable intermediate for the synthesis of more complex drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural elaboration and the introduction of diverse pharmacophoric groups. This versatility allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Visualizing Potential in Drug Discovery:

References

- 1. scbt.com [scbt.com]

- 2. 77335-93-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, with the chemical formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol , is a heterocyclic compound belonging to the substituted imidazole class.[1][2] Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities and presence in many important biomolecules. This guide provides a comprehensive technical overview of the structural elucidation of this specific imidazole derivative, detailing the key analytical techniques and the interpretation of their results. We will explore a plausible synthetic route and delve into the expected spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that would unequivocally confirm its structure.

Synthesis of this compound

A robust and common method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction.[3][4] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the likely precursors would be a β-keto ester, benzaldehyde, and an ammonia source.

Experimental Protocol: Proposed Synthesis via Modified Debus-Radziszewski Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent), benzaldehyde (1 equivalent), and a source of ammonia such as ammonium acetate (2 equivalents) in a suitable solvent like glacial acetic acid.

-

Reaction Execution: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Structure Elucidation

The definitive confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic methods. The following sections detail the expected spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. Based on the analysis of similar compounds, the following proton signals are predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H | The N-H proton of the imidazole ring is acidic and often appears as a broad signal at a downfield chemical shift. |

| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) | The ortho protons of the phenyl ring are deshielded due to their proximity to the imidazole ring. |

| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) | The meta and para protons of the phenyl ring will appear in the typical aromatic region. |

| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester group are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |

| ~2.5 - 2.7 | Singlet | 3H | Imidazole -CH₃ | The methyl group attached to the imidazole ring will appear as a singlet. |

| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester group are adjacent to a methylene group, resulting in a triplet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbon atoms are as follows:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| ~163 - 165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~148 - 150 | C2 (Imidazole) | The carbon atom at position 2 of the imidazole ring, bonded to the phenyl group and two nitrogen atoms. |

| ~140 - 142 | C5 (Imidazole) | The carbon atom at position 5 of the imidazole ring, bonded to the methyl group. |

| ~130 - 132 | C (Phenyl, ipso) | The ipso-carbon of the phenyl ring attached to the imidazole ring. |

| ~128 - 130 | C (Phenyl, ortho/meta) | The ortho and meta carbons of the phenyl ring. |

| ~126 - 128 | C (Phenyl, para) | The para carbon of the phenyl ring. |

| ~118 - 120 | C4 (Imidazole) | The carbon atom at position 4 of the imidazole ring, bonded to the carboxylate group. |

| ~60 - 62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester group. |

| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethyl ester group. |

| ~12 - 14 | Imidazole -CH₃ | The methyl carbon attached to the imidazole ring. |

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound are:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 (broad) | N-H Stretch | Imidazole N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2980 | C-H Stretch | Aliphatic C-H |

| ~1700 - 1720 | C=O Stretch | Ester Carbonyl |

| ~1600 | C=N Stretch | Imidazole Ring |

| ~1450 - 1580 | C=C Stretch | Aromatic and Imidazole Rings |

| ~1250 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected data from an electron ionization (EI) mass spectrum would be:

-

Molecular Ion (M⁺): A prominent peak at m/z = 230, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the ester group, resulting in a fragment at m/z = 185.

-

Loss of an ethyl group (-CH₂CH₃), leading to a fragment at m/z = 201.

-

Cleavage of the ester group with loss of CO₂Et, resulting in a fragment at m/z = 157.

-

Fragmentation of the phenyl group, leading to characteristic aromatic fragments.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with key atoms numbered for reference in spectroscopic analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern spectroscopic techniques. A modified Debus-Radziszewski reaction provides a plausible route to this molecule. The subsequent and thorough analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular structure. The predicted spectral data, based on the analysis of closely related analogs, provides a robust framework for researchers to identify and characterize this compound in their own work. This guide serves as a comprehensive reference for scientists and professionals engaged in the synthesis and characterization of novel imidazole-based compounds for various applications, including drug discovery and development.

References

A Comprehensive Spectroscopic Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the scientific rationale behind its interpretation, providing a holistic understanding of the molecule's structural features.

Introduction

This compound (CAS No. 77335-93-4) is a substituted imidazole derivative with a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol .[1][2] Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The precise characterization of their molecular structure is a critical step in understanding their structure-activity relationships and for quality control in synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular mass.

This guide will delve into the specific spectral features of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, it will provide standardized experimental protocols for acquiring such data, ensuring reproducibility and adherence to best practices in analytical chemistry.

Molecular Structure and Spectroscopic Correlation

The structural formula of this compound is presented below. The subsequent sections will correlate the signals observed in each spectrum to the specific atoms and functional groups within this structure.

Figure 1: Chemical structure of this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.85 | s (broad) | 1H | N-H (imidazole ring) |

| 7.97-7.99 | m | 3H | Aromatic-H (phenyl ring) |

| 7.37-7.39 | m | 2H | Aromatic-H (phenyl ring) |

| 4.64 | q, J=7.6 Hz | 2H | -OCH₂CH₃ |

| 3.03 | s | 3H | -CH₃ (imidazole ring) |

| 1.31 | t, J=7.6 Hz | 3H | -OCH₂CH₃ |

Interpretation:

-

N-H Proton: A broad singlet observed at δ 12.85 ppm is characteristic of the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Aromatic Protons: The multiplets in the aromatic region (δ 7.37-7.99 ppm) correspond to the five protons of the phenyl group at the C2 position.

-

Ethyl Ester Protons: The quartet at δ 4.64 ppm (J=7.6 Hz) and the triplet at δ 1.31 ppm (J=7.6 Hz) are characteristic signals for an ethyl group. The quartet corresponds to the methylene protons (-OCH₂-) coupled with the three methyl protons, and the triplet corresponds to the methyl protons (-CH₃) coupled with the two methylene protons.

-

Methyl Protons: The singlet at δ 3.03 ppm is assigned to the three protons of the methyl group attached to the C5 position of the imidazole ring.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O (ester) |

| 160.2 | C2 (imidazole ring) |

| 147.2 | C4 (imidazole ring) |

| 146.2 | C5 (imidazole ring) |

| 130.4 | Aromatic C (phenyl) |

| 129.0 | Aromatic C (phenyl) |

| 128.7 | Aromatic C (phenyl) |

| 126.4 | Aromatic C (phenyl) |

| 51.8 | -OCH₂CH₃ |

| 20.1 | -CH₃ (imidazole ring) |

| 13.9 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The signal at δ 161.5 ppm is characteristic of the carbonyl carbon of the ethyl ester group.

-

Imidazole Ring Carbons: The signals at δ 160.2, 147.2, and 146.2 ppm are assigned to the C2, C4, and C5 carbons of the imidazole ring, respectively. The C2 carbon, bonded to two nitrogen atoms, is the most deshielded.

-

Aromatic Carbons: The signals in the range of δ 126.4-130.4 ppm correspond to the carbon atoms of the phenyl ring.

-

Ethyl Ester Carbons: The signal at δ 51.8 ppm is assigned to the methylene carbon (-OCH₂-) of the ethyl group, and the signal at δ 13.9 ppm is assigned to the methyl carbon (-CH₃) of the ethyl group.

-

Methyl Carbon: The signal at δ 20.1 ppm corresponds to the methyl group attached to the C5 position of the imidazole ring.

Figure 2: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3314 | N-H stretching (imidazole ring) |

| 1739 | C=O stretching (ester) |

| 1634 | C=N and C=C stretching (imidazole and phenyl rings) |

Interpretation:

-

N-H Stretch: The broad absorption band at 3314 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C=O Stretch: The strong, sharp absorption at 1739 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ethyl ester group.

-

C=N and C=C Stretches: The absorption at 1634 cm⁻¹ can be attributed to the C=N stretching vibration within the imidazole ring and C=C stretching vibrations of both the imidazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 231.44 | [M+H]⁺ (Molecular ion + proton) |

| 230.26 | [M]⁺ (Molecular ion) |

Interpretation:

The mass spectrum shows a peak at m/z 231.44, which corresponds to the protonated molecular ion [M+H]⁺. The calculated molecular weight of C₁₃H₁₄N₂O₂ is 230.26 g/mol , which is consistent with the observed mass. The fragmentation pattern would further confirm the structure, with expected losses of the ethyl group (-29), the ethoxy group (-45), and the carboxylate group (-73).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3][4][5]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Figure 3: A simplified workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6][7]

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique. For this type of molecule, Electrospray Ionization (ESI) is suitable, which typically produces protonated molecules [M+H]⁺.[8][9] Electron Ionization (EI) can also be used, which would generate the molecular ion [M]⁺ and characteristic fragment ions.[10][11][12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and consistent structural elucidation of this compound. The data presented in this guide serves as a valuable reference for researchers working with this compound and as an educational resource for understanding the application of spectroscopic techniques in chemical analysis. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring the reliability and reproducibility of experimental results.

References

- 1. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 2. scbt.com [scbt.com]

- 3. NMR Solvents [sigmaaldrich.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Imidazole Derivative

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS Number: 77335-93-4) is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The imidazole ring is a crucial component of many biological molecules, including the amino acid histidine, and is featured in numerous pharmaceuticals.[1] Understanding the fundamental physical properties of derivatives like this one is a critical first step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on melting point and solubility. While specific experimental data for this particular molecule is not widely published, this document outlines the authoritative, field-proven methodologies for determining these properties. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in a research setting.

Compound Identification:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 77335-93-4[2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₂[2][3] |

| Molecular Weight | 230.26 g/mol [2][3] |

| Chemical Structure | (A diagram of the chemical structure would be placed here) |

Section 1: Melting Point Determination

The Principle of Melting Point Analysis

The melting point is the temperature at which a substance transitions from the solid to the liquid phase. This occurs when the vibrational energy of the molecules overcomes the forces of the crystal lattice. The process is observed as the temperature at which the first liquid droplet appears to the temperature at which the last solid crystal disappears.

Experimental Protocol for Melting Point Determination

This protocol is based on the capillary method, which is the most common and reliable technique for determining the melting point of a powdered solid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of the crystalline solid into a mortar and grind it into a fine powder. This is crucial for uniform packing and efficient heat transfer.

-

-

Packing the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be no more than 2-3 mm for accurate results.

-

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly (e.g., 10-15°C per minute) and observe the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Determination:

-

Prepare a new capillary tube with the sample.

-

Place the new tube in the apparatus and heat rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring the temperature of the sample and the thermometer are in equilibrium.

-

Record the temperature at which the first droplet of liquid is visible (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Repeat for Accuracy:

-

Conduct at least two more measurements to ensure reproducibility.

-

Interpreting the Results

A sharp melting range (≤ 2°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities. For context, a structurally related but different compound, ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4), has a reported melting point of 204-206 °C.[4][5] This suggests that the title compound is also a high-melting solid.

Workflow for Melting Point Determination:

References

The Imidazole Ring: A Historical and Synthetic Guide for the Modern Chemist

Foreword: The Enduring Legacy of a Five-Membered Ring

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a deep dive into the rich history and synthetic evolution of substituted imidazoles. This unassuming five-membered aromatic heterocycle, first identified in the mid-19th century, has become a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have secured its status as a "privileged scaffold." This guide is not merely a collection of protocols; it is a narrative of scientific discovery, a testament to the ingenuity of chemists who have, for over a century and a half, developed increasingly sophisticated methods to construct and functionalize this remarkable ring system. We will explore the foundational discoveries, dissect the mechanisms of key reactions, and provide practical, field-tested insights into the synthesis of these vital compounds.

I. The Dawn of Imidazole Synthesis: From Glyoxal to Lophine

The story of imidazole synthesis begins in 1858 with the German chemist Heinrich Debus. His work, which involved the reaction of glyoxal and formaldehyde in the presence of ammonia, yielded the parent imidazole ring, which he initially named "glyoxaline."[1][2] This seminal discovery, while producing the imidazole core in relatively low yields, laid the groundwork for all subsequent explorations into the synthesis of this heterocyclic system.

A pivotal advancement came in 1882 when Polish chemist Bronisław Radziszewski reported the synthesis of 2,4,5-triphenylimidazole, a fluorescent and chemiluminescent compound also known as lophine.[3] Radziszewski's method involved the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia.[1] This approach, now known as the Debus-Radziszewski imidazole synthesis , proved to be a more general and higher-yielding method for preparing C-substituted imidazoles.[1][4] It is a classic example of a multi-component reaction, a concept that remains highly relevant in modern synthetic chemistry for its efficiency and atom economy.[4]

II. Foundational Synthetic Methodologies: The Four Pillars

The early discoveries of Debus and Radziszewski paved the way for the development of several named reactions that form the bedrock of substituted imidazole synthesis. Understanding these classical methods is essential for any chemist working in this field.

A. The Debus-Radziszewski Synthesis

This multicomponent reaction remains a widely used and versatile method for the synthesis of tri- and tetrasubstituted imidazoles.[4] The general transformation involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (often ammonium acetate).

Plausible Mechanism:

While the exact mechanism is still a subject of discussion, it is generally believed to proceed in two main stages.[4] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

Caption: Plausible two-stage mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a classic example of the Debus-Radziszewski reaction and is often used in undergraduate organic chemistry laboratories.

Materials:

-

Benzil (1.0 g, 4.76 mmol)

-

Benzaldehyde (0.5 mL, 4.9 mmol)

-

Ammonium acetate (2.0 g, 26 mmol)

-

Glacial acetic acid (5 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a 50 mL round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.

-

Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.

-

A yellow precipitate of 2,4,5-triphenylimidazole will form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

B. The Wallach Synthesis

The Wallach synthesis, reported by Otto Wallach, provides a route to N-substituted imidazoles. The original method involved the treatment of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[5][6] This reaction is particularly useful for preparing 1,2-disubstituted chloroimidazoles.[7]

General Reaction Scheme:

Caption: General workflow of the Wallach synthesis of N-substituted imidazoles.

C. The Marckwald Synthesis

The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and an isothiocyanate.[5][6] The resulting 2-mercaptoimidazole can then be treated with an oxidizing agent to remove the sulfur and yield the corresponding imidazole.[5]

General Reaction Scheme:

Caption: General workflow of the Marckwald synthesis.

D. The Van Leusen Imidazole Synthesis

Developed in the 1970s, the Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles.[8] The reaction involves the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[9] A significant advantage of this method is that the aldimine can be generated in situ from an aldehyde and a primary amine, making it a three-component reaction.[9]

Mechanism:

The reaction proceeds via a base-induced [3+2] cycloaddition of the TosMIC to the aldimine. The resulting intermediate then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.

Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole

Materials:

-

Aldehyde (1.0 mmol)

-

Primary amine (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol. Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

-

Add TosMIC and potassium carbonate to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

III. Modern Advancements and the Rise of Multicomponent Reactions

While the classical named reactions remain valuable, modern synthetic chemistry has seen a significant evolution towards more efficient, atom-economical, and environmentally friendly methods. The principles of multicomponent reactions (MCRs), exemplified by the Debus-Radziszewski synthesis, have been expanded and refined.

Modern approaches often employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[7] A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been developed to enhance the efficiency and selectivity of these reactions.[10][11]

Table 1: Comparison of Classical and Modern Imidazole Synthesis Methods

| Method | Key Features | Advantages | Disadvantages |

| Debus-Radziszewski | Multicomponent, uses 1,2-dicarbonyl, aldehyde, and ammonia | Versatile, good for tri- and tetrasubstituted imidazoles | Can require harsh conditions, sometimes gives moderate yields |

| Wallach | Forms N-substituted imidazoles from oxamides | Access to specific substitution patterns | Limited substrate scope, uses hazardous reagents (PCl₅) |

| Marckwald | Forms 2-mercaptoimidazoles as intermediates | Good for specific functionalization | Requires a subsequent desulfurization step |

| Van Leusen | Uses TosMIC and an aldimine | Mild conditions, good yields, three-component variant is efficient | TosMIC can be expensive |

| Modern MCRs | Often microwave-assisted, various catalysts | High yields, short reaction times, high atom economy, greener | Catalyst optimization may be required |

IV. Conclusion and Future Outlook

The journey of substituted imidazole synthesis, from Debus's initial discovery to the sophisticated multicomponent reactions of today, is a compelling narrative of chemical innovation. The enduring importance of the imidazole scaffold in medicinal chemistry ensures that the development of new and improved synthetic methods will continue to be a vibrant area of research. Future efforts will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to allow for greater molecular diversity, and the application of these methods in the synthesis of complex, biologically active molecules. For the modern chemist, a thorough understanding of both the classical foundations and the latest advancements in this field is not just beneficial—it is essential for driving the next wave of discoveries in drug development and beyond.

V. References

-

A robust and reliable one pot synthetic method has been developed for 2,4,5-trisubstituted and 1,2,4,5-tetra substituted imidazoles. The synthetic sequence, via a multi-component condensation catalyzed by p-toluenesulfonic acid (PTSA), provides good isolated yields under mild conditions. (International Science Community Association) --INVALID-LINK--

-

A new, one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles is reported, providing an efficient route to construct both highly substituted and polycyclic imidrazoles directly from available substrates, without metal catalysts, and with access to product diversity. (Semantic Scholar) --INVALID-LINK--

-

A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. (Asian Journal of Chemical Sciences) --INVALID-LINK--

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (Pharmaguideline) --INVALID-LINK--

-

Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (Der Pharma Chemica) --INVALID-LINK--

-

Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. (ResearchGate) --INVALID-LINK--

-

Synthesis of triphenyl imidazole. (Slideshare) --INVALID-LINK--

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (PMC - PubMed Central) --INVALID-LINK--

-

Van Leusen Imidazole Synthesis. (Organic Chemistry Portal) --INVALID-LINK--

-

Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (International Journal of Pharmaceutical Sciences) --INVALID-LINK--

-

A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (Jetir.org) --INVALID-LINK--

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (PMC - PubMed Central) --INVALID-LINK--

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. (World Journal of Pharmaceutical Sciences) --INVALID-LINK--

-

REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (ResearchGate) --INVALID-LINK--

-

Studies on Wallach's imidazole synthesis. (Journal of the Chemical Society, Perkin Transactions 1) --INVALID-LINK--

-

van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. (Thieme) --INVALID-LINK--

-

Marckwald approach to fused imidazoles. (ResearchGate) --INVALID-LINK--

-

Imidazole synthesis. (Organic Chemistry Portal) --INVALID-LINK--

-

Debus–Radziszewski imidazole synthesis. (Wikipedia) --INVALID-LINK--

-

Debus–Radziszewski imidazole synthesis. (Wikipedia) --INVALID-LINK--

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (MDPI) --INVALID-LINK--

-

Radziszewskis Imidazole Synthesis. (Scribd) --INVALID-LINK--

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (PMC - PubMed Central) --INVALID-LINK--

References

- 1. jetir.org [jetir.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Multicomponent synthesis of substituted and fused-ring imidazoles via phospha-münchnone cycloaddition. | Semantic Scholar [semanticscholar.org]

- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

The Therapeutic Promise of 2,5-Disubstituted Imidazole Esters: A Technical Guide to Biological Activity and Drug Discovery

Abstract

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a cornerstone of medicinal chemistry, integral to the structure of numerous endogenous molecules and synthetic drugs.[1] Among its myriad derivatives, 2,5-disubstituted imidazole esters are emerging as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring's prevalence in nature, from the amino acid histidine to the purine bases of DNA, underscores its fundamental role in biological systems.[1] This electron-rich heterocycle, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions.[2] These properties make it a privileged scaffold in drug design, enabling interactions with a wide array of biological targets such as enzymes and receptors.[1] The strategic placement of substituents at the 2 and 5 positions, coupled with an ester moiety, allows for fine-tuning of the molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.

Synthetic Strategies for 2,5-Disubstituted Imidazole Esters

The synthesis of 2,5-disubstituted imidazoles can be achieved through various methodologies, often involving multi-component reactions that offer efficiency and diversity. A common and versatile approach is the Radziszewski reaction and its modifications, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

General Synthetic Protocol: Modified Radziszewski Synthesis

This protocol outlines a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for 2,5-disubstituted analogs.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil) (1 equivalent), the desired aldehyde (1 equivalent), and a primary amine or ammonium acetate (excess) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reaction: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2,4,5-trisubstituted imidazole.

For the synthesis of specific 2,5-disubstituted imidazole esters, a dicarbonyl compound bearing an ester group or a subsequent esterification step would be necessary.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid not only serves as a solvent but also as a catalyst for the condensation reactions. Ethanol is a greener alternative and is effective for many substrates.

-

Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring and ammonia.

-

Reflux: Provides the necessary thermal energy to overcome the activation barriers of the condensation and cyclization steps.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole derivatives have long been recognized for their antifungal properties, and recent studies highlight the potential of 2,5-disubstituted analogs as broad-spectrum antimicrobial agents.[3][4][5]

Mechanism of Action

The antimicrobial action of imidazole derivatives is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the substituents at the 2 and 5 positions can facilitate insertion into the lipid bilayer, leading to increased permeability and ultimately cell death.[6] Another key mechanism, particularly in fungi, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 2,5-disubstituted imidazoles is significantly influenced by the nature of the substituents.

| Substituent at C2 | Substituent at C5 | Target Organism | MIC (µg/mL) | Reference |

| Phenyl | Nitro | Bacillus subtilis | 3.12 | [5] |

| 4-Chlorophenyl | Phenyl | Staphylococcus aureus | 8 | [7] |

| 4-Nitrophenyl | Phenyl | Escherichia coli | 16 | [7] |

Key Insights:

-

The presence of electron-withdrawing groups, such as nitro and chloro, on the phenyl rings at the C2 and C5 positions often enhances antibacterial activity.[7]

-

Lipophilicity plays a crucial role; an optimal balance is required for effective membrane disruption.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is present in several clinically used anticancer drugs, and novel 2,5-disubstituted derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.[8][9][10]

Mechanisms of Anticancer Activity

The anticancer mechanisms of imidazole derivatives are diverse and can include:

-

Kinase Inhibition: Many kinases, which are often overactive in cancer cells, can be targeted by imidazole-containing compounds.[8]

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

Signaling Pathway: Kinase Inhibition in Cancer

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2,5-disubstituted imidazole ester.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2,5-disubstituted imidazole ester for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

Structure-Activity Relationship (SAR)

The anticancer activity is highly dependent on the substituents at the C2 and C5 positions.

| Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophen-2-yl | Phenylthiazol-2-yl | NUGC-3 (Gastric) | 0.05 | [9] |

| Phenyl | Phenyl | MDA-MB-231 (Breast) | 1.22 | [8] |

| 4-methoxyphenyl | Phenyl | MCF-7 (Breast) | 3.37 | [8] |

Key Insights:

-

Heteroaromatic substituents can significantly enhance anticancer activity.[9]

-

The presence of a phenyl ring at the C2 position is a common feature in many active compounds.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Imidazole derivatives have shown promise as anti-inflammatory agents.[11][12]

Mechanism of Action

The anti-inflammatory effects of imidazole compounds can be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production.[12]

Experimental Workflow: In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay to evaluate in vivo anti-inflammatory activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[11][12]

Step-by-Step Methodology:

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

-

Compound Administration: The test compound (2,5-disubstituted imidazole ester) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Imidazole-containing compounds have demonstrated neuroprotective properties in various experimental models.[13][14][15][16]

Mechanism of Action

The neuroprotective mechanisms of imidazole derivatives are multifaceted and can involve:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[16]

-

Anti-inflammatory Effects: Reduction of neuroinflammation, a key component of neurodegenerative processes.[13]

-

Modulation of Neurotransmitter Systems: Interaction with receptors and enzymes involved in neurotransmission.

In Vitro Neuroprotection Assay: Oxidative Stress Model

Experimental Protocol:

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in a suitable medium.

-

Induction of Oxidative Stress: The cells are exposed to an oxidizing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

-

Compound Treatment: The cells are co-treated with the 2,5-disubstituted imidazole ester at various concentrations.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell damage).

-

Evaluation of Neuroprotection: The ability of the compound to protect the cells from oxidative stress-induced death is determined by comparing the viability of treated cells to that of cells exposed to the oxidizing agent alone.

Conclusion and Future Directions

2,5-disubstituted imidazole esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlights their therapeutic potential. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in more advanced preclinical and clinical studies. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo neuroprotective effects of the novel imidazolyl nitrone free-radical scavenger (Z)-alpha-[2-thiazol-2-yl)imidazol-4-yl]-N-tert-butylnitrone (S34176) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies with a focus on the underlying principles, and explore its potential as a scaffold in drug discovery.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2][3]

Synonyms:

-

ethyl 5-methyl-2-phenylimidazole-4-carboxylate

-

4-Carboethoxy-5-methyl-2-phenylimidazole

-

NSC 25773

Molecular Formula: C₁₃H₁₄N₂O₂[1][3]

Molecular Weight: 230.26 g/mol [1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 230.26 g/mol | [1][3] |

| Appearance | Off-white to yellow crystalline powder | [4] |

| Melting Point | 204-206 °C (literature value for a similar compound) | [4] |

| Solubility | Soluble in chloroform and methanol | [4] |

Synthesis of this compound

The synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry, with several named reactions and modern adaptations available. The target molecule, this compound, can be synthesized through multicomponent reactions, which offer the advantage of atom economy and procedural simplicity.

The Radziszewski (Debus) Imidazole Synthesis: A Foundational Approach

The Radziszewski synthesis, first reported by Bronisław Radziszewski in 1882, is a classic and versatile method for preparing imidazoles.[5][6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] This three-component reaction provides a direct route to the imidazole core.

Causality behind Experimental Choices:

-

1,2-Dicarbonyl Compound: For the synthesis of the target molecule, ethyl 2-chloroacetoacetate would be the appropriate dicarbonyl precursor. The chloro group serves as a leaving group in a subsequent cyclization step.

-

Aldehyde: Benzaldehyde provides the phenyl group at the 2-position of the imidazole ring.

-

Ammonia Source: Ammonium acetate is commonly used as it provides ammonia in a controlled manner and also acts as a mild acidic catalyst.

Proposed Reaction Mechanism:

The precise mechanism of the Radziszewski reaction can be complex and is thought to proceed through the initial formation of a diimine from the reaction of the dicarbonyl compound with two equivalents of ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[5]

Caption: Proposed workflow for the Radziszewski synthesis.

One-Pot Synthesis Methodologies

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot procedures for constructing complex molecules like polysubstituted imidazoles. These methods often involve the in-situ generation of reactive intermediates and can be catalyzed by various reagents.[7][8]

Experimental Protocol: A General One-Pot Approach

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent), benzamidine hydrochloride (1 equivalent), and a suitable oxidizing agent such as N-bromosuccinimide (NBS) (1.2 equivalents) in a solvent like ethanol.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data, based on similar compounds, would show characteristic peaks for the aromatic protons, the ethyl ester group, and the methyl group on the imidazole ring.[9]

Potential Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[10] While specific studies on this compound are limited, the activities of related compounds suggest potential avenues for investigation.

Antimicrobial and Anti-inflammatory Potential